molecular formula C6H4F3NOS B065325 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone CAS No. 177411-86-8

1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone

Cat. No. B065325
CAS RN: 177411-86-8
M. Wt: 195.16 g/mol
InChI Key: NUJZWUAFCUHGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone, also known as ATTF, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that has a molecular formula of C8H6F3NOS. ATTF is a versatile compound that has several applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and oxidative stress pathways. 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has been shown to modulate the expression of various genes and proteins involved in these pathways, leading to a decrease in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the levels of reactive oxygen species, and increase the activity of antioxidant enzymes. 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has also been shown to modulate the expression of various genes and proteins involved in cell growth, proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has several limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone requires specialized equipment and expertise, which may limit its availability for certain research applications.

Future Directions

There are several future directions for the research on 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone. One potential direction is to further investigate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore the mechanisms of action of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone in more detail, including its interactions with specific enzymes and proteins involved in the inflammatory and oxidative stress pathways. Additionally, future research could focus on developing more efficient and cost-effective methods for the synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone, which would increase its availability for research applications.

Synthesis Methods

1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride. The resulting intermediate is then further reacted with sodium borohydride to yield the final product. The synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone requires specialized equipment and expertise, and it is typically carried out in a laboratory setting.

Scientific Research Applications

1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

177411-86-8

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

1-(5-aminothiophen-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)5(11)3-1-2-4(10)12-3/h1-2H,10H2

InChI Key

NUJZWUAFCUHGSF-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)N)C(=O)C(F)(F)F

Canonical SMILES

C1=C(SC(=C1)N)C(=O)C(F)(F)F

synonyms

Ethanone, 1-(5-amino-2-thienyl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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